molecular formula C21H26N2O3S B6571482 3,4-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946336-81-8

3,4-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No. B6571482
CAS RN: 946336-81-8
M. Wt: 386.5 g/mol
InChI Key: XGBGEMHXTJPIST-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide, commonly referred to as DMSQ, is a synthetic compound that has been used in scientific research for a variety of applications. It has been studied for its potential to act as an inhibitor for enzymes and as an antioxidant. DMSQ has also been studied for its ability to act as an anti-inflammatory agent, as well as its potential anti-cancer properties.

Scientific Research Applications

DMSQ has been studied for its potential to act as an inhibitor for enzymes, as well as its antioxidant properties. It has also been studied for its ability to act as an anti-inflammatory agent, as well as its potential anti-cancer properties. DMSQ has been used in studies to investigate its effects on cell signaling pathways and its potential to inhibit the growth of cancer cells. It has also been studied for its potential to act as a neuroprotective agent.

Mechanism of Action

The exact mechanism of action of DMSQ is not yet understood, however, it is believed to act as an inhibitor for enzymes, as well as an antioxidant. It has also been suggested that DMSQ may act as an anti-inflammatory agent and may have anti-cancer properties. It is believed that DMSQ may act by binding to enzymes and preventing them from functioning properly, thus inhibiting their activity.
Biochemical and Physiological Effects
DMSQ has been studied for its potential to act as an inhibitor for enzymes, as well as its antioxidant properties. It has also been studied for its ability to act as an anti-inflammatory agent, as well as its potential anti-cancer properties. In laboratory studies, DMSQ has been found to inhibit the activity of enzymes involved in cell signaling pathways, as well as the growth of cancer cells. It has also been found to act as a neuroprotective agent and to reduce inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using DMSQ in laboratory experiments include its high yield when synthesized using the two-step process described above, its ability to act as an inhibitor for enzymes, as well as an antioxidant, and its potential to act as an anti-inflammatory agent and have anti-cancer properties. The limitations of using DMSQ in laboratory experiments include its potential toxicity and the fact that the exact mechanism of action is not yet understood.

Future Directions

For research with DMSQ include further investigations into its potential to act as an inhibitor for enzymes, as well as its antioxidant properties. Additional research is also needed to better understand the exact mechanism of action of DMSQ and its potential to act as an anti-inflammatory agent and have anti-cancer properties. Additional research into the potential toxicity of DMSQ is also needed. Finally, further research is needed to investigate the potential use of DMSQ as a therapeutic agent for various diseases.

Synthesis Methods

DMSQ can be synthesized using a two-step process. The first step involves the reaction of 4-methyl-N-propane-1-sulfonyl-1,2,3,4-tetrahydroquinoline with dimethylformamide and dimethyl sulfoxide in the presence of a base. The second step involves the reaction of the resulting product with benzoyl chloride in the presence of a base. This method of synthesis has been found to produce a product with a high yield, making it a suitable method for laboratory applications.

properties

IUPAC Name

3,4-dimethyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-4-12-27(25,26)23-11-5-6-17-14-19(9-10-20(17)23)22-21(24)18-8-7-15(2)16(3)13-18/h7-10,13-14H,4-6,11-12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBGEMHXTJPIST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

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